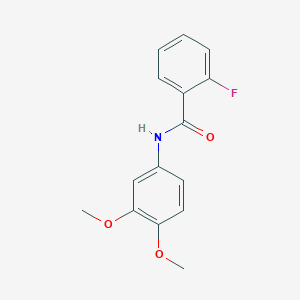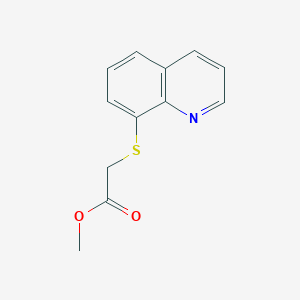![molecular formula C15H15ClN2O3S B5677344 methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5677344.png)
methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related thiophene derivatives often involves halogenation, alkylation, and cyclization reactions. For instance, methyl 3-hydroxythiophene-2-carboxylate can be transformed into thiophene-2,4-diols and subsequently into 3,5-dialkoxythiophene-2-carboxylic acids through straightforward halogenation, alkylation, and hydrolysis reactions (Corral & Lissavetzky, 1984). Moreover, the synthesis involving KF-montmorillonite catalysis highlights the utility of specific catalysts in forming complex thiophene derivatives (Shi et al., 2005).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by various intramolecular interactions, including hydrogen bonds and π-π interactions, contributing to their stability and reactivity. For example, the crystal structure of methyl 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-c]coumarin-3-carboxylate N,N-dimethylformamide solvate reveals N—H⋯O hydrogen bonds and C—H⋯O interactions, indicating the significance of non-covalent interactions in determining the molecular conformation (Shi et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of thiophene derivatives includes halogenation, acylation, and sulfonation reactions, which are critical for further functionalization. For instance, the chlorination of thiophenes can lead to trihalogenated derivatives, exhibiting unique reactivity patterns such as unexpected reactions with methylmagnesium iodide (Skramstad et al., 2000).
特性
IUPAC Name |
methyl 2-[(4-chlorophenyl)carbamoylamino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-8-9(2)22-13(12(8)14(19)21-3)18-15(20)17-11-6-4-10(16)5-7-11/h4-7H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAIHVZJXGIPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4-chlorophenyl)carbamoylamino]-4,5-dimethylthiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4S*)-1-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-(5-methyl-2-furyl)pyrrolidin-3-amine](/img/structure/B5677261.png)
![8-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5677268.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B5677273.png)
![5-(4-bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5677283.png)
![3,5-dimethoxy-N-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methyl)benzamide](/img/structure/B5677286.png)

![7-isopropyl-N-(tetrahydro-2H-pyran-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5677300.png)

![8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B5677313.png)
![(1S*,5R*)-3-isonicotinoyl-6-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5677325.png)
![4-methoxy-4-phenyl-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5677329.png)
![1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[4-(2-furyl)phenyl]piperidine-3-carboxamide](/img/structure/B5677337.png)
![2-(3-{[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}phenoxy)acetamide](/img/structure/B5677363.png)
![2-(2-furoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5677392.png)